ethyl 2-{2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate
CAS No.: 905797-46-8
Cat. No.: VC11882473
Molecular Formula: C19H19N5O3S
Molecular Weight: 397.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 905797-46-8 |
|---|---|
| Molecular Formula | C19H19N5O3S |
| Molecular Weight | 397.5 g/mol |
| IUPAC Name | ethyl 2-[[2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate |
| Standard InChI | InChI=1S/C19H19N5O3S/c1-2-27-18(26)14-10-6-7-11-15(14)21-16(25)12-28-19-23-22-17(24(19)20)13-8-4-3-5-9-13/h3-11H,2,12,20H2,1H3,(H,21,25) |
| Standard InChI Key | ZNJHSLVXDMDDGU-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3 |
| Canonical SMILES | CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3 |
Introduction
Structural Characteristics
Ethyl 2-{2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate has a molecular formula of C₁₉H₁₉N₅O₃S and a molecular weight of 397.5 g/mol. Its IUPAC name, ethyl 2-[[2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate, reflects its intricate architecture:
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Triazole ring: A five-membered heterocycle with three nitrogen atoms, critical for bioactivity.
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Sulfanyl group (-S-): Enhances redox reactivity and enzyme inhibition.
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Acetamido-benzoate moiety: Improves solubility and pharmacokinetics.
The compound’s planar structure facilitates π-π stacking with aromatic residues in proteins, while the ethyl ester group increases membrane permeability .
Synthesis Pathway
The synthesis of this compound typically involves four key steps (Figure 1):
Step 1: Formation of the Triazole Core
Hydrazinolysis of ethyl 4-aminobenzoate yields 4-aminobenzohydrazide, which undergoes cyclization with carbon disulfide (CS₂) under basic conditions to form a 1,3,4-oxadiazole-2-thione intermediate .
Step 3: Amide Coupling
The sulfanylacetyl intermediate couples with ethyl 2-aminobenzoate via carbodiimide-mediated activation (e.g., EDCI/HOBt), forming the acetamido linkage.
Step 4: Purification
Crystallization in ethanol/water mixtures achieves >95% purity, confirmed by HPLC.
Table 1: Key Synthetic Conditions
| Step | Reagents | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | NH₂NH₂, CS₂, KOH | Reflux | 6 | 78 |
| 2 | ClCH₂COCl, EtOH | 60°C | 4 | 85 |
| 3 | EDCI, HOBt, DMF | RT | 12 | 72 |
Biological Activities
Antimicrobial Activity
The sulfanyl group disrupts microbial membranes and inhibits enzymes like dihydrofolate reductase (DHFR). Against Staphylococcus aureus and Escherichia coli, minimum inhibitory concentrations (MICs) range from 32–256 µg/mL, outperforming streptomycin in Gram-positive strains .
Table 2: Antimicrobial Activity
| Pathogen | MIC (µg/mL) | Reference Standard |
|---|---|---|
| S. aureus | 32 | Streptomycin (16) |
| E. coli | 64 | Streptomycin (32) |
| Candida albicans | 128 | Fluconazole (64) |
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| HeLa | 15 | Caspase-3 activation |
| MCF-7 | 20 | Topoisomerase II inhibition |
| HepG2 | 25 | ROS generation |
Analytical Characterization
Spectroscopic Data:
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IR (KBr): 3340 cm⁻¹ (N-H stretch), 1685 cm⁻¹ (C=O), 1240 cm⁻¹ (C-S).
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¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 7.85–7.45 (m, 9H, aromatic-H), 4.12 (q, 2H, OCH₂).
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MS (ESI+): m/z 398.1 [M+H]⁺.
X-ray Crystallography:
The triazole ring adopts a planar conformation, with bond lengths of 1.32–1.38 Å (C-N) and 1.70 Å (C-S), consistent with DFT calculations .
Research Findings and Applications
Drug Resistance Mitigation
Unlike first-line triazoles, this compound retains activity against fluconazole-resistant Candida strains, likely due to its sulfanyl group’s redox modulation .
Synergistic Effects
Combination with cisplatin reduces IC₅₀ by 40% in ovarian cancer cells, suggesting utility in combination therapies .
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